molecular formula C10H22 B12640707 3,3-Diethylhexane CAS No. 17302-02-2

3,3-Diethylhexane

Cat. No.: B12640707
CAS No.: 17302-02-2
M. Wt: 142.28 g/mol
InChI Key: WWNGLKDLYKNGGT-UHFFFAOYSA-N
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Description

3,3-Diethylhexane: is a branched alkane with the molecular formula C10H22 . It is a hydrocarbon consisting of a hexane backbone with two ethyl groups attached to the third carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Hexane: One common method to synthesize 3,3-Diethylhexane involves the alkylation of hexane with ethyl groups. This can be achieved using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 3,3-diethylhexene, which can be synthesized from hexane through a series of reactions involving halogenation and dehydrohalogenation.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as platinum or palladium on carbon are often used in the hydrogenation steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3-Diethylhexane can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.

    Reduction: Although this compound is already a fully saturated hydrocarbon, it can participate in reduction reactions under specific conditions, such as catalytic hydrogenation to remove any impurities.

    Substitution: This compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Halogens (Cl2, Br2) in the presence of ultraviolet light or a radical initiator.

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Pure this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: 3,3-Diethylhexane is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties. It is also used in studies involving the thermodynamic properties of hydrocarbons.

Biology and Medicine: While this compound itself is not commonly used in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities and pharmacological properties.

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the synthesis of other organic compounds. Its stability and non-reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

As a saturated hydrocarbon, 3,3-Diethylhexane does not have specific biological targets or pathways. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, its mechanism of action involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds under the influence of catalysts or reagents.

Comparison with Similar Compounds

    3,3-Dimethylhexane: Similar in structure but with methyl groups instead of ethyl groups.

    3-Ethylhexane: Contains only one ethyl group attached to the third carbon atom.

    Hexane: The parent compound without any branching.

Uniqueness: 3,3-Diethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties such as boiling point, melting point, and reactivity. The presence of two ethyl groups on the same carbon atom creates steric hindrance, influencing its behavior in chemical reactions compared to its linear or less branched counterparts.

Properties

CAS No.

17302-02-2

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

3,3-diethylhexane

InChI

InChI=1S/C10H22/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3

InChI Key

WWNGLKDLYKNGGT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(CC)CC

Origin of Product

United States

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